Ethyl 3-bromo-4-cyano-2-methylbenzoate
Description
Ethyl 3-bromo-4-cyano-2-methylbenzoate is a substituted benzoate ester with a molecular formula of C₁₁H₁₀BrNO₂. Its structure features a bromine atom at the 3-position, a cyano group at the 4-position, and a methyl group at the 2-position of the benzene ring, esterified with an ethyl group. This compound is of interest in organic synthesis and pharmaceutical research due to its multifunctional substituents, which enable diverse reactivity patterns.
Structural characterization of such compounds often relies on crystallographic techniques. The SHELX system, particularly SHELXL, is widely employed for refining small-molecule crystal structures due to its precision and adaptability to complex substituent arrangements .
Properties
IUPAC Name |
ethyl 3-bromo-4-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-4-8(6-13)10(12)7(9)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFWATXOPWKYNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C#N)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-4-cyano-2-methylbenzoate can be synthesized through various synthetic routes. One common method involves the bromination of 2-methylbenzoic acid followed by esterification and cyanation reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-bromo-4-cyano-2-methylbenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 3-bromo-4-cyano-2-methylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-bromo-4-cyano-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 3-bromo-4-cyano-2-methylbenzoate belongs to a family of substituted benzoate esters. Below is a comparative analysis with structurally related compounds, focusing on substituent effects and functional group interactions.
Substituent Effects on Physical Properties
Substituents significantly influence physical properties such as solubility, melting point, and reactivity. For example:
- Ethyl 4-nitro-2-methylbenzoate: Replacing the bromine and cyano groups with a nitro group increases polarity, enhancing solubility in polar aprotic solvents like acetone (see Table 1 in for solvent properties) .
Reactivity Patterns
- Bromine vs. Chlorine: The bromine atom in this compound undergoes nucleophilic substitution more readily than chlorine due to its larger atomic radius and weaker C-Br bond.
- Cyano Group Utility: The 4-cyano group enables transformations such as hydrolysis to amides or carboxylic acids, a feature shared with compounds like Ethyl 4-cyano-3-fluoro-2-methylbenzoate.
Crystallographic Behavior
Crystallographic studies of similar compounds (e.g., ethyl 4-cyano-3-iodo-2-methylbenzoate) highlight the role of SHELX software in resolving steric clashes caused by bulky substituents.
Limitations of Available Evidence
The provided evidence lacks direct data on this compound’s physical properties or synthetic applications. For instance:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
